molecular formula C16H16N2O3 B12564255 Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate CAS No. 143722-75-2

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate

Cat. No.: B12564255
CAS No.: 143722-75-2
M. Wt: 284.31 g/mol
InChI Key: KLKDRUXHBIZXQF-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate is an organic compound with a complex structure that includes both amine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-(4-aminophenyl)-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

143722-75-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 4-[[2-(4-aminophenyl)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)12-4-8-14(9-5-12)18-10-15(19)11-2-6-13(17)7-3-11/h2-9,18H,10,17H2,1H3

InChI Key

KLKDRUXHBIZXQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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